N-(4-methoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Description
N-(4-methoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by a sulfamoyl group substituted with methyl and 3-methylphenyl moieties at the 3-position of the thiophene ring. The 4-position of the thiophene core is occupied by a phenyl group, while the carboxamide nitrogen is attached to a 4-methoxyphenyl substituent.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-18-8-7-11-21(16-18)28(2)34(30,31)25-23(19-9-5-4-6-10-19)17-33-24(25)26(29)27-20-12-14-22(32-3)15-13-20/h4-17H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTGTLNAGSPZGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide, a compound with a complex chemical structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₄H₁₃N₁O₄S
- Molecular Weight : 291.32 g/mol
- CAS Number : 325721-26-4
The structure includes a thiophene ring, which is known to influence biological activity through various mechanisms, including enzyme inhibition and modulation of receptor activity.
Research indicates that compounds similar to this compound often exhibit their biological effects through:
- Inhibition of Enzymatic Activity : The sulfamoyl group in the compound may interact with specific enzymes, inhibiting their function and thereby affecting metabolic pathways.
- Modulation of Receptor Activity : The presence of aromatic rings can facilitate interactions with various receptors, potentially leading to altered signaling pathways relevant in cancer and inflammation.
- Antioxidant Properties : Similar compounds have shown potential in scavenging free radicals, which may contribute to their therapeutic effects.
Inhibition of Hyaluronic Acid Synthesis
The sulfamoyl moiety suggests potential activity in inhibiting hyaluronic acid synthesis, which is significant in tumor progression and inflammation . Compounds that inhibit hyaluronic acid synthesis have been shown to reduce tumor growth and metastasis in preclinical models.
Study 1: Antiproliferative Activity
A study investigating related sulfamoyl compounds found that they exhibited significant antiproliferative effects on various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. In vitro assays demonstrated IC50 values indicating potent activity against breast cancer cell lines .
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of thiophene derivatives indicated that modifications at specific positions significantly affect biological activity. For instance, the introduction of electron-withdrawing groups enhanced the potency against certain cancer types, suggesting that this compound could be optimized for better efficacy by altering substituents on the thiophene or phenyl rings .
Summary Table of Biological Activities
Comparison with Similar Compounds
Key Observations :
- The 4-methoxyphenyl group in the target compound likely enhances solubility compared to the 4-chlorophenyl analog (), as methoxy is less electronegative and may reduce hydrophobicity .
- The 3,4-dimethoxyphenyl variant () introduces an additional electron-donating group, which could modulate electronic properties and metabolic stability .
Sulfamoyl vs. Other Sulfur-Containing Groups
Key Observations :
- Sulfamoyl groups (N–SO₂–) in the target compound and analogs () are known to interact with enzymes like carbonic anhydrase or thioredoxin reductase via hydrogen bonding .
- Sulfanyl groups (S–) in are more lipophilic and prone to oxidation, which may limit stability in vivo .
Heterocyclic Core Variations
Key Observations :
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
